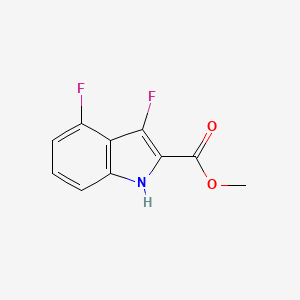
Methyl 3,4-difluoro-1H-indole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3,4-difluoro-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. The presence of fluorine atoms at the 3 and 4 positions of the indole ring enhances the compound’s chemical stability and biological activity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3,4-difluoro-1H-indole-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,4-difluoroaniline.
Formation of Indole Ring: The indole ring is constructed using a Fischer indole synthesis, where 3,4-difluoroaniline reacts with an appropriate ketone in the presence of an acid catalyst.
Esterification: The resulting indole derivative is then esterified using methanol and a suitable esterification agent, such as sulfuric acid or a sulfonic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction conditions ensures consistent production quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, often using reagents like lithium aluminum hydride.
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the nitrogen atom of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Electrophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced forms with altered electronic properties.
Substitution: Substituted indole derivatives with various functional groups.
科学研究应用
Methyl 3,4-difluoro-1H-indole-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of Methyl 3,4-difluoro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to target proteins and enzymes, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Methyl 3,4-difluoro-1H-indole-2-carboxylate: Unique due to the presence of fluorine atoms at the 3 and 4 positions.
Methyl 3,4-dichloro-1H-indole-2-carboxylate: Similar structure but with chlorine atoms instead of fluorine.
Methyl 3,4-dibromo-1H-indole-2-carboxylate: Contains bromine atoms, leading to different chemical and biological properties.
Uniqueness: The presence of fluorine atoms in this compound imparts unique chemical stability and biological activity, making it distinct from its halogenated counterparts.
属性
分子式 |
C10H7F2NO2 |
|---|---|
分子量 |
211.16 g/mol |
IUPAC 名称 |
methyl 3,4-difluoro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C10H7F2NO2/c1-15-10(14)9-8(12)7-5(11)3-2-4-6(7)13-9/h2-4,13H,1H3 |
InChI 键 |
NTHNPIUGJAVHHB-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(C2=C(N1)C=CC=C2F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


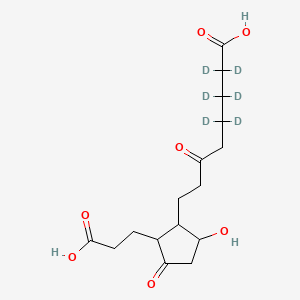
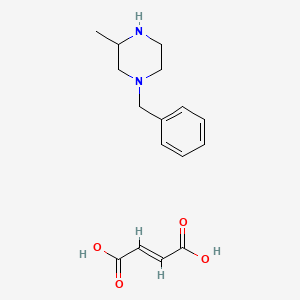
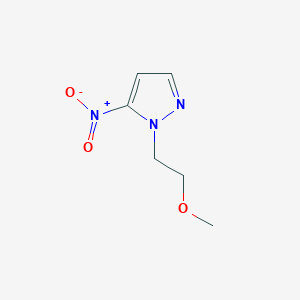
![(1-Isopropyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13721962.png)
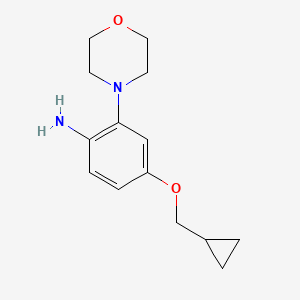
![2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]-1-(P-toluenesulfonyl)-ethanol](/img/structure/B13721966.png)
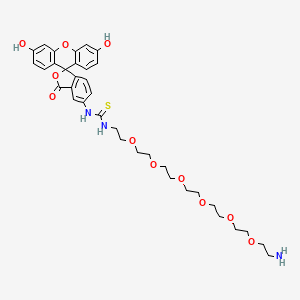
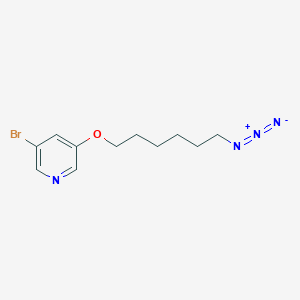
![Methyl [2-(2-methylphenoxy)ethyl]-cyanocarbonimidodithioate](/img/structure/B13721989.png)

![N,N-Dimethyl-3-(propane-2-sulfonylamino)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13721995.png)
![Methyl 4-[Boc(4-hydroxybutyl)amino]pyrrolidine-2-carboxylate](/img/structure/B13722001.png)
![Ethyl-{2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-carbamic acid benzyl ester](/img/structure/B13722003.png)

